N-[p-(4(5)-imidazolyl)benzyl]acrylamid
Description
Contextual Significance of Imidazole-Containing Heterocycles in Chemical Biology
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of profound importance in chemical biology, being a core component of essential biomolecules such as the amino acid histidine and purines. nih.govgoogle.com The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design. nih.govclinmedkaz.org
Imidazole derivatives have been shown to possess a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties. globalresearchonline.netekb.egjchemrev.com In the realm of oncology, for instance, imidazole-based compounds have been investigated as kinase inhibitors, a critical class of targeted cancer therapeutics. The nitrogen atoms of the imidazole ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Table 1: Selected Biological Activities of Imidazole-Containing Compounds
| Biological Activity | Examples of Imidazole Derivatives | Therapeutic Area |
| Anticancer | Kinase Inhibitors, Histone Deacetylase (HDAC) Inhibitors | Oncology |
| Antifungal | Azole antifungals (e.g., Clotrimazole, Miconazole) | Infectious Diseases |
| Antihistaminic | Cimetidine, Loratadine | Allergy & Gastroenterology |
| Antihypertensive | Losartan | Cardiovascular Disease |
Design Principles Incorporating Benzyl (B1604629) and Acrylamide (B121943) Moieties
The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, and the acrylamide moiety, a vinyl group attached to an amide, are frequently incorporated into bioactive molecules for specific purposes.
The benzyl group is a common pharmacophore found in a multitude of biologically active compounds. Its lipophilic nature can enhance a molecule's ability to cross cell membranes. Furthermore, the aromatic ring can participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. In organic synthesis, the benzyl group is also widely used as a protecting group for alcohols, amines, and other functional groups due to its relative stability and the availability of methods for its selective removal.
The acrylamide moiety is a particularly interesting functional group in the context of drug design, primarily due to its nature as a Michael acceptor. The double bond of the acrylamide is electrophilic and can react with nucleophilic residues on proteins, such as the thiol group of cysteine. This ability to form a covalent bond with a biological target can lead to irreversible or long-lasting inhibition, which can be advantageous in certain therapeutic applications, particularly in the development of kinase inhibitors. jchemrev.com The acrylamide group has been a key feature in the design of several FDA-approved drugs. nih.gov Moreover, the incorporation of an acrylamide group can also improve the drug-like properties of a compound, such as its solubility and membrane permeability. slnpharmachem.com
Table 2: Properties and Roles of Benzyl and Acrylamide Moieties in Drug Design
| Moiety | Key Properties | Common Roles in Drug Design |
| Benzyl Group | Lipophilic, Aromatic | Pharmacophore, Enhancing membrane permeability, Pi-stacking interactions, Protecting group |
| Acrylamide Moiety | Michael acceptor, Electrophilic | Covalent modification of target proteins, Irreversible inhibition, Improving drug-like properties |
Overview of N-[p-(4(5)-imidazolyl)benzyl]acrylamide as a Subject of Advanced Chemical Research
While, as previously noted, there is a lack of specific, in-depth research on N-[p-(4(5)-imidazolyl)benzyl]acrylamide, its structure suggests a clear rationale for its synthesis and potential investigation in advanced chemical research. The molecule combines the target-binding potential of the imidazole ring with a benzyl linker and a reactive acrylamide "warhead."
This combination of functional groups suggests that N-[p-(4(5)-imidazolyl)benzyl]acrylamide could be designed as a covalent inhibitor, potentially targeting kinases or other enzymes with a suitably located nucleophilic residue in their active site. The imidazole and benzyl components would serve to orient the molecule within the binding site, while the acrylamide would form a covalent bond, leading to potent and sustained inhibition.
Future research on this and structurally related compounds would likely focus on its synthesis, purification, and characterization, followed by screening against various biological targets, such as a panel of protein kinases. Detailed studies would be necessary to determine its reactivity, selectivity, and potential as a lead compound for drug discovery. The absence of a substantial body of literature on this specific compound may indicate that it is a novel area of investigation or that it has been synthesized as part of a larger library of compounds in a proprietary research setting.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-9-11-3-5-12(6-4-11)16-8-7-14-10-16/h2-8,10H,1,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAOCRAAGOIVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N P 4 5 Imidazolyl Benzyl Acrylamid and Its Analogues
Strategies for Imidazole (B134444) Ring Functionalization
The imidazole ring is a versatile heterocycle that can be modified at both its nitrogen and carbon atoms. nih.gov Functionalization is key to tuning the molecule's properties.
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. nih.gov In unsymmetrically substituted imidazoles, such as the 4(5)-substituted core of the target molecule, N-alkylation can result in a mixture of two isomeric products. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz
Commonly, N-alkylation is achieved by reacting the imidazole with an alkyl halide in the presence of a base. google.com The base deprotonates the imidazole N-H, increasing its nucleophilicity. Alternative methods utilize carbonates or phase transfer catalysts to facilitate the reaction. google.comgoogle.com The choice of solvent can also play a significant role, with options ranging from polar aprotic solvents like DMF to aromatic hydrocarbons like toluene. google.com
Steric hindrance is a major determinant of the reaction's outcome; bulkier alkylating agents or substituents on the ring tend to favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz Electronic effects are also important; electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, directing the incoming electrophile to the more remote nitrogen. otago.ac.nz
| Alkylation Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Classical Alkyl Halide Substitution | Alkyl halide (e.g., R-Br, R-Cl), Imidazole, Inorganic Base (e.g., NaOH, K2CO3) | Solvent (e.g., DMF, THF, Toluene), 75-150°C | Widely used, but can require harsh conditions and may yield mixtures of isomers. google.com |
| Carbonate-Mediated Alkylation | Imidazole, Dialkyl Carbonate | Organic tertiary amine catalyst, 80-140°C | Utilizes less toxic reagents compared to alkyl halides. google.com |
| Phase Transfer Catalysis (PTC) | Alkyl halide, Imidazole, Aqueous Base, PTC (e.g., TEBA) | Biphasic system (e.g., Dichloromethane/Water) | Improves reaction rates and allows for milder conditions by transporting the imidazolide (B1226674) anion to the organic phase. |
| Metal-Free Allylation/Alkylation | Morita–Baylis–Hillman (MBH) alcohols/acetates, Imidazole | Refluxing toluene | Catalyst-free method for introducing specific types of alkyl groups. beilstein-journals.org |
Functionalization can also occur at the carbon atoms (C2, C4, C5) of the imidazole ring. One of the most common approaches to building the imidazole core itself is the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. uobasrah.edu.iq Variations of this and other multi-component reactions allow for the introduction of various substituents at the C2, C4, and C5 positions from the outset. organic-chemistry.orgrsc.org
For pre-formed imidazole rings, direct derivatization can be more challenging due to the ring's electronic nature but is achievable. For instance, benzimidazole, which has a benzene (B151609) ring fused to the imidazole core, undergoes nucleophilic substitution at the C2 position more readily due to electron withdrawal by the fused ring. uobasrah.edu.iq Various catalytic methods, often employing transition metals like copper, have been developed to facilitate the formation of substituted imidazoles, including reactions that proceed via C-H activation or coupling reactions. organic-chemistry.org
| Synthetic Strategy | Description | Example Starting Materials |
|---|---|---|
| Debus Synthesis | A three-component reaction to form tri-substituted imidazoles. uobasrah.edu.iq | Dicarbonyl (e.g., benzil), Aldehyde, Ammonia |
| Four-Component Synthesis | A one-pot reaction to produce 1,2,4-trisubstituted imidazoles. | 2-bromoacetophenone, Aldehyde, Primary amine, Ammonium (B1175870) acetate (B1210297) |
| Copper-Catalyzed Diamination | Regioselective synthesis of 1,2,4-trisubstituted imidazoles from terminal alkynes. organic-chemistry.org | Terminal alkyne, Amidine, Na2CO3, Pyridine, CuCl2·2H2O |
| From 2H-Azirines | A [3+2] cycloaddition reaction to yield multi-substituted imidazoles. organic-chemistry.org | Benzimidates, 2H-azirines, ZnCl2 |
Acrylamide (B121943) Moiety Synthesis and Coupling Reactions
The formation of the N-[p-(imidazolyl)benzyl]acrylamide structure requires the synthesis of an appropriate benzylamine (B48309) precursor followed by its coupling with an acryloyl group.
N-benzylacrylamide and its substituted analogues serve as key precursors. One established method for synthesizing N-benzylacrylamide is a variation of the Ritter reaction, where benzyl (B1604629) alcohol reacts with acrylonitrile (B1666552) in the presence of concentrated sulfuric acid. orgsyn.org This one-step process uses inexpensive reactants and provides good yields. orgsyn.org
Alternative patented methods include the dehydrohalogenation of N-benzyl-β-chloropropionamide or the reaction of acetylene (B1199291) with carbon monoxide and benzylamine. orgsyn.org Another approach involves the amidation of methyl acrylate (B77674) with benzylamine, which can be performed using a catalyst and a polymerization inhibitor at elevated temperatures. google.com
| Method | Reactants | Key Conditions | Yield |
|---|---|---|---|
| Ritter-Type Reaction | Benzyl alcohol, Acrylonitrile | Concentrated H2SO4, 0-5°C then room temp. | 59-62% orgsyn.org |
| Amidation of Acrylate | Methyl acrylate, N-benzylamine | Catalyst, Polymerization inhibitor, 110°C | High yield and purity reported. google.com |
| Dehydrohalogenation | N-benzyl-β-chloropropionamide | Aqueous potassium hydroxide | Reported in patents, specific yields not given. orgsyn.org |
The crucial step in forming the final molecule is the creation of the amide bond between the (imidazolyl)benzylamine precursor and an activated acrylic acid derivative. The most common method for this transformation is acylation using acryloyl chloride, often referred to as a Schotten-Baumann reaction. fishersci.co.uk This reaction is typically performed in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the HCl byproduct. fishersci.co.ukrsc.org
Other methods for amide bond formation can also be employed. These include the use of coupling reagents that activate the carboxylic acid (acrylic acid). Common coupling agents include carbodiimides like DCC and EDC, or uronium salts such as HATU and HBTU. These reagents convert the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine. fishersci.co.uk Anhydrides can also serve as acylating agents, though they are generally less reactive than acyl chlorides.
| Acylation Method | Acylating Agent/System | Mechanism | Common Conditions |
|---|---|---|---|
| Schotten-Baumann Reaction | Acryloyl Chloride | Direct nucleophilic acyl substitution on the highly reactive acyl chloride. fishersci.co.uk | Aprotic solvent (DCM, THF), Base (Triethylamine, Pyridine), Room Temp. fishersci.co.ukrsc.org |
| Carbodiimide Coupling | Acrylic Acid + DCC, EDC, or DIC | Formation of a reactive O-acylisourea intermediate, followed by aminolysis. fishersci.co.uk | Aprotic solvent (DCM, DMF), often with additives like HOBt to suppress side reactions. |
| Uronium Salt Coupling | Acrylic Acid + HATU, HBTU, or PyBOP | Formation of an activated ester intermediate which rapidly reacts with the amine. | Aprotic solvent (DMF), Base (DIEA, TEA), Room Temp. fishersci.co.uk |
| Mixed Anhydrides | Acrylic Acid + Chloroformate or Pivaloyl Chloride | Formation of a mixed anhydride (B1165640) that acts as the acylating agent. researchgate.net | Low temperature (-15°C to 0°C), Aprotic solvent. |
Advanced Synthetic Techniques
Modern organic synthesis often focuses on improving efficiency, reducing waste, and accessing complex molecules through novel strategies. For the synthesis of N-[p-(4(5)-imidazolyl)benzyl]acrylamide and its analogues, advanced techniques could include multi-component reactions (MCRs) that construct the imidazole core and attach the side chain in a single pot. For example, a reaction combining a substituted benzaldehyde, a dicarbonyl compound, ammonia, and a component that can be converted to the acrylamide side chain could streamline the synthesis.
Catalytic methods are also at the forefront of advanced synthesis. The use of transition metal catalysts, such as copper or ruthenium, can enable borrowing hydrogen processes or C-H activation pathways to construct the imidazole ring under milder or more efficient conditions. rsc.org Biocatalytic methods, using enzymes like lipases, are emerging as green alternatives for amide bond formation, often proceeding with high selectivity under mild conditions. rsc.org These advanced approaches offer pathways to create libraries of complex imidazole-containing acrylamides with greater efficiency and structural diversity.
Microwave-Assisted Synthesis of Related Heterocyclic Structures
The synthesis of heterocyclic compounds, particularly those containing nitrogen like the imidazole ring in N-[p-(4(5)-imidazolyl)benzyl]acrylamid, has been significantly advanced through the application of microwave-assisted synthesis. nih.govrsc.org This technique utilizes microwave radiation as an energy source, which offers distinct advantages over conventional heating methods. nih.gov The primary benefits include dramatically reduced reaction times, often from hours or days to mere minutes, higher product yields, and increased product purity with a reduction in by-product formation. nih.govlew.ro These improvements are attributed to the efficient and uniform heating of the reaction mixture via dielectric heating. rsc.org
Microwave-assisted organic synthesis is considered an environmentally friendly or "green chemistry" approach because it often allows for reactions to be conducted under solvent-free conditions or in aqueous media, minimizing the use of volatile organic solvents. nih.govijpsjournal.com Research has demonstrated the successful application of this technology for a wide range of N-heterocycles, including pyrroles, pyrazoles, indoles, and notably, imidazoles. nih.govresearchgate.net
For instance, one-pot condensation reactions for synthesizing substituted imidazoles have shown significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating. ijpsjournal.com In a specific example, the synthesis of 4,5-diaryl-2-sydnonyl-1-substituted imidazoles using microwave irradiation achieved yields of 52-85% in 30-90 minutes, whereas conventional methods required 1-3 days to produce lower yields of 46-77%. ijpsjournal.com Similarly, a method for synthesizing 2,4,5-trisubstituted imidazoles using ammonium acetate and microwave irradiation at 180°C was completed in just 5 minutes with high yields, a stark contrast to classical methods that necessitate harsher conditions and longer durations. ijpsjournal.com
These protocols highlight the potential for efficient synthesis of the core imidazole structure found in this compound and its analogues. The key advantages of microwave-assisted synthesis over conventional methods are summarized in the table below.
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | Minutes | Hours to Days |
| Product Yield | Generally Higher | Variable, Often Lower |
| By-product Formation | Reduced | More Prevalent |
| Reaction Conditions | Milder, Often Solvent-Free | Can be Harsh |
| Energy Efficiency | High | Low |
Sequential Postpolymerization Modification for Polymeric Analogues
The creation of polymeric analogues of this compound can be effectively achieved through sequential post-polymerization modification. This strategy involves first synthesizing a polymer with reactive precursor groups and then sequentially introducing the desired functionalities, such as the imidazolylbenzyl group, onto the polymer backbone. researchgate.net This approach is highly versatile, allowing for the synthesis of a diverse array of functional macromolecular structures that might be inaccessible through direct polymerization of complex monomers. cloudfront.net
A common method involves starting with a pre-formed polymer containing activated esters, such as poly(2,2,2-trifluoroethyl acrylate) (PTFEA). nih.gov These activated ester groups can readily undergo amidation reactions with various amines. For instance, a sequential process could first involve reacting the precursor polymer with 4-(aminomethyl)benzyl alcohol to attach the benzyl portion, followed by a subsequent chemical transformation to construct the imidazole ring. Alternatively, a pre-synthesized amine, p-(4(5)-imidazolyl)benzylamine, could be directly grafted onto the polymer backbone in a single modification step.
The key to this methodology is the ability to precisely control the modification reactions to achieve the desired composition and structure of the final copolymer. nih.gov Organocatalytic systems, such as those using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2,4-triazole (B32235) (TA), have been explored to facilitate the efficient transformation of non-activated esters into amides under mild conditions. nih.gov Another innovative approach utilizes a new class of activated polyacrylamides containing N-tert-butyloxycarbamate (Boc) groups. cloudfront.net This electronic activation allows for the functionalization of the polyacrylamide through transamidation at room temperature, offering higher yields and simpler purification compared to traditional activated ester methods. cloudfront.net
The history of post-polymerization modification dates back to the 19th century with the modification of natural polymers like rubber and cellulose. wiley-vch.de Modern techniques, however, leverage controlled radical polymerization to create well-defined polymer precursors, which are then modified using highly efficient "click-like" coupling chemistries. researchgate.net This allows for the creation of complex polymer structures, including graft and star polymers, with precisely placed functional groups. researchgate.net
Structural Modifications and Analog Design
The design and synthesis of analogues of this compound are guided by structure-activity relationship (SAR) studies, where systematic modifications to the parent molecule are made to investigate their impact on biological or chemical properties. mdpi.comresearchgate.net The core structure of this compound offers several sites for modification.
Key Modification Sites:
Acrylamide Moiety: The acrylamide group can be replaced with other functional groups. For example, the terminal amide could be substituted with various N-alkyl or N-aryl groups to explore the effect of steric bulk and electronics. mdpi.com
Imidazole Ring: The imidazole ring itself can be modified. Alkylation or arylation at the nitrogen atoms or substitution at the carbon positions of the heterocycle can influence properties like solubility, basicity, and hydrogen bonding capacity.
A common design strategy involves creating a library of related compounds where one part of the molecule is systematically varied. mdpi.com For example, starting with a core structure, different substituted phenyl rings or benzyl rings can be introduced to the amide nitrogen. mdpi.com In one study of acrylamide derivatives, replacing an ester group with various N-aryl or N-benzyl amide moieties led to significant differences in cytotoxic activity against cancer cell lines. mdpi.com Specifically, a 3,4-dimethoxybenzyl amide derivative showed potent activity, highlighting the importance of the substitution on the benzyl group. mdpi.com
The goal of such analog design is often to enhance desired properties, such as therapeutic efficacy or material performance, while potentially reducing undesirable characteristics. researchgate.net By synthesizing and evaluating a series of structurally related compounds, researchers can develop a deeper understanding of the molecular features essential for the compound's function, leading to the creation of novel and more effective analogues. nih.gov
Computational and Theoretical Investigations of N P 4 5 Imidazolyl Benzyl Acrylamid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Molecular Modeling and Simulation Approaches
These approaches use classical mechanics to simulate the physical movements of atoms and molecules.
In Silico Prediction of Molecular Behavior
In silico studies use computer simulations to predict the properties of molecules, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These predictions are vital in the early stages of drug development to identify candidates with favorable properties and reduce the need for extensive laboratory testing. A comprehensive in silico prediction for N-[p-(4(5)-imidazolyl)benzyl]acrylamide would require dedicated software and analysis, which has not been documented in available literature.
Molecular Interactions and Biochemical Mechanisms of Action
Ligand-Protein Binding Characteristics
Interaction with Histone Acylated Readers (e.g., Bromodomain-containing protein 4, BRD4)
There is no scientific literature available that describes or characterizes the interaction between N-[p-(4(5)-imidazolyl)benzyl]acrylamide and Bromodomain-containing protein 4 (BRD4) or any other histone acylated readers.
BRD4 is a well-established therapeutic target in oncology and inflammatory diseases, and its bromodomains are responsible for recognizing acetylated lysine (B10760008) residues on histones. nih.gov The development of inhibitors, including covalent inhibitors that form a permanent bond with the target protein, is an active area of research. nih.govchemrxiv.org The acrylamide (B121943) moiety in N-[p-(4(5)-imidazolyl)benzyl]acrylamide is an electrophilic group capable of acting as a Michael acceptor, a common feature in targeted covalent inhibitors that react with nucleophilic residues like cysteine on the target protein. nih.govnih.govyoutube.com However, no studies have been published to confirm whether N-[p-(4(5)-imidazolyl)benzyl]acrylamide engages BRD4, either covalently or non-covalently.
Characterization of Hydrogen Bonding Interactions with Biological Macromolecules
Specific studies detailing the hydrogen bonding patterns of N-[p-(4(5)-imidazolyl)benzyl]acrylamide with biological macromolecules are not available.
Based on its chemical structure, the compound has several functional groups capable of participating in hydrogen bonds. The amide group (-C(O)NH-) contains both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). aston.ac.uknih.gov The imidazole (B134444) ring also contains both donor and acceptor sites. These features suggest that the molecule has the potential to form hydrogen bonds with amino acid residues in a protein's binding pocket, a fundamental aspect of molecular recognition. rsc.org However, without experimental or computational modeling data for this specific compound, any description of such interactions remains speculative.
Analysis of Hydrophobic Interactions within Biological Systems
There is no research analyzing the specific hydrophobic interactions of N-[p-(4(5)-imidazolyl)benzyl]acrylamide within biological systems.
Exploration of Metal-Acceptor Interactions with Relevant Biological Metal Centers
No studies have been published exploring the metal-acceptor interactions of N-[p-(4(5)-imidazolyl)benzyl]acrylamide with biological metal centers.
The imidazole ring is a known ligand for various metal ions, and the nitrogen atoms can coordinate with metals like zinc, copper, or iron, which are often found in the active sites of metalloenzymes. researchgate.netresearchgate.net The amide oxygen of the acrylamide group can also participate in metal coordination. researchgate.net While this suggests a potential for interaction with metalloproteins, there is no specific research to confirm or characterize such interactions for this compound.
Cellular Pathway Modulation
Influence on Oncogenic Signaling Pathways (e.g., p53 Ubiquitination)
There is no available data on the influence of N-[p-(4(5)-imidazolyl)benzyl]acrylamide on the p53 ubiquitination pathway or other oncogenic signaling pathways.
The p53 tumor suppressor protein is tightly regulated, in part through ubiquitination, which targets it for degradation. nih.govnih.gov Inhibition of this process can stabilize p53, leading to cell cycle arrest or apoptosis in cancer cells. Many small molecules have been investigated for their ability to modulate this pathway. nih.gov While compounds containing imidazole and amide moieties have been explored as anticancer agents acting through various mechanisms, a direct link between N-[p-(4(5)-imidazolyl)benzyl]acrylamide and the p53 pathway has not been established. jcdr.netmdpi.comnih.govnih.gov
Mechanisms Leading to Cell Cycle Perturbations
The specific mechanisms by which N-[p-(4(5)-imidazolyl)benzyl]acrylamide might perturb the cell cycle have not been investigated.
The parent molecule, acrylamide, has been shown to induce cell cycle arrest and apoptosis in various cell lines, often linked to oxidative stress and DNA damage. nih.govmdpi.commdpi.comcelljournal.orgresearchgate.net However, these findings for the simple acrylamide molecule cannot be directly extrapolated to the much larger and more complex derivative, N-[p-(4(5)-imidazolyl)benzyl]acrylamide, which would have distinct pharmacological and toxicological properties. Studies on amide-imidazole compounds have shown effects on the cell cycle in cancer cell lines, but these are structurally different molecules. jcdr.net
In-depth Analysis of Apoptotic Pathways Induced by N-[p-(4(5)-imidazolyl)benzyl]acrylamide Remains a Subject for Future Research
Following a comprehensive review of publicly available scientific literature and research databases, it has been determined that there is currently no specific information regarding the induction of apoptotic pathways and programmed cell death by the chemical compound N-[p-(4(5)-imidazolyl)benzyl]acrylamide.
Extensive searches for data on the molecular interactions and biochemical mechanisms of action of this particular compound have not yielded any detailed research findings, precluding the creation of an article on its specific effects on apoptosis. The scientific community has published considerable research on the pro-apoptotic effects of the parent molecule, acrylamide, and various other acrylamide derivatives. nih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.net For instance, studies have shown that acrylamide can induce apoptosis in different cell lines through mechanisms involving oxidative stress, mitochondrial dysfunction, and the activation of specific signaling pathways. mdpi.comnih.gov Furthermore, research into other novel acrylamide derivatives has identified compounds with potent cytotoxic and pro-apoptotic activities against cancer cells. nih.gov
However, these findings are not directly applicable to N-[p-(4(5)-imidazolyl)benzyl]acrylamide, as the specific chemical structure of a compound dictates its unique biological activity. The imidazole and benzyl (B1604629) groups attached to the acrylamide core of this molecule would result in distinct pharmacological and toxicological profiles that cannot be extrapolated from data on other related substances.
Consequently, the elucidation of whether and how N-[p-(4(5)-imidazolyl)benzyl]acrylamide induces programmed cell death, including the specific apoptotic pathways it may trigger, the key protein interactions involved, and its effects on cellular morphology, awaits dedicated scientific investigation. Future studies would be necessary to provide the data required for a thorough and scientifically accurate analysis as per the requested outline.
Structure Activity Relationship Sar Studies of N P 4 5 Imidazolyl Benzyl Acrylamid Analogues
Impact of Imidazole (B134444) Ring Substitutions on Biological Activity Profiles
The imidazole ring is a critical component of N-[p-(4(5)-imidazolyl)benzyl]acrylamide, often involved in key binding interactions with target proteins. researchgate.net Its structural features are advantageous for creating a wide spectrum of bioactive compounds. mdpi.com Modifications to this heterocyclic system have been shown to significantly influence the biological activity profiles of the resulting analogues.
Quantitative structure-activity relationship (QSAR) studies on imidazole derivatives have revealed that physicochemical properties such as lipophilicity (SlogP) and the spatial arrangement of nitrogen and oxygen atoms play a significant role in their biological activity. scispace.com For instance, in one study on imidazoles as antidiabetic agents, the substitution of strong hydrophobic groups at the C-4 position of the imidazole ring was found to be beneficial. scispace.com Another study on 4,5-biarylimidazoles as TRPV1 antagonists identified that specific substitutions on the imidazole core were key to achieving high potency. nih.gov
The introduction of different substituents can modulate the electronic properties, steric bulk, and hydrogen-bonding capacity of the imidazole ring, thereby affecting its binding affinity. For example, the synthesis of various N-substituted imidazole derivatives has shown that the nature of the substituent on the imidazole nitrogen can lead to varied antimicrobial activity. nih.gov
| Compound Series | Imidazole Substitution Position | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Antidiabetic Imidazoles | C-4 | Hydrophobic groups (e.g., -OPh-Ph, -O-nBu-Ph) | Increased antidiabetic activity, supporting the importance of lipophilicity at this position. scispace.com | scispace.com |
| TRPV1 Antagonists | C-4, C-5 | Biaryl systems | Led to the identification of highly potent and orally bioavailable antagonists. nih.gov | nih.gov |
| Antimicrobial Imidazoles | N-1 | Various amines (via an acetamide (B32628) linker) | Resulted in compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov | nih.gov |
Influence of Benzyl (B1604629) Moiety Modifications on Compound Potency and Selectivity
The benzyl group in N-[p-(4(5)-imidazolyl)benzyl]acrylamide serves as a linker and can engage in crucial hydrophobic and aromatic interactions within the binding site of a target protein. Modifications to this moiety, including substitutions on the phenyl ring, can significantly alter the compound's potency and selectivity.
SAR studies on related structures, such as benzimidazoles, have demonstrated the importance of the benzyl group's substitution pattern. For instance, in a series of 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide derivatives, it was found that larger substituents attached to the benzyl ring reduced cytotoxic activity. nih.gov This suggests that the size and nature of the substituent are critical for optimal fit and activity. The introduction of specific groups can also influence the compound's orientation in the binding pocket, potentially leading to enhanced interactions and increased potency.
In a different series of compounds, N-benzyl-2-phenylpyrimidin-4-amine derivatives were optimized to yield potent inhibitors, highlighting the role of the benzyl group in achieving high efficacy. nih.gov The presence of a nitro group on a benzonitrile (B105546) ring, a related aromatic structure, has been shown to have a strong electronic effect that can influence reaction outcomes and, by extension, biological interactions. mdpi.com
| Core Structure | Benzyl Moiety Modification | Observed Effect | Reference |
|---|---|---|---|
| Benzimidazole | Larger substituents on the benzene (B151609) ring | Reduced cytotoxic activity, indicating steric hindrance. nih.gov | nih.gov |
| Pyrimidin-4-amine | Various substitutions on the N-benzyl group | Led to the identification of derivatives with nanomolar inhibitory potency. nih.gov | nih.gov |
| 4,5-dihydrofuran | Introduction of a nitro group ortho to the nitrile function on a linked phenyl ring | Exerted a strong electronic effect, influencing the stability of reaction intermediates. mdpi.com | mdpi.com |
Optimization of the Acrylamide (B121943) Side Chain for Enhanced Functional Properties
Incorporating an acrylamide functional group has been demonstrated to improve key physicochemical properties. nih.govnih.gov Studies have shown that acrylamide modification can significantly enhance both aqueous solubility and membrane permeability. nih.govnih.gov This dual improvement is attributed to the oxygen atom of the acryloyl group forming hydrogen bonds with water (enhancing hydrophilicity) and the change from a secondary amine to a tertiary amide, which can improve lipophilicity and cell permeability. nih.gov This leads to a more ideal balance between solubility and permeability, which is a significant challenge in drug development. nih.gov
Furthermore, the reactivity of the acrylamide "warhead" can be fine-tuned. SAR studies on acrylamide-based inhibitors have explored modifications to the aliphatic chain and the electrophilicity of the double bond to optimize target engagement while minimizing off-target reactions. nih.gov The specific stereochemistry and substitution pattern on the acrylamide can influence its reactivity and fit within the active site.
| Modification Strategy | Observed Enhancement | Mechanism/Rationale | Reference |
|---|---|---|---|
| Incorporation of acrylamide moiety onto an EGFR inhibitor | Substantially improved solubility and membrane permeability. nih.govnih.gov | The acryloyl oxygen improves hydrophilicity, while the tertiary amide enhances lipophilicity and cell permeability. nih.gov | nih.govnih.gov |
| Synthesis of N-substituted acrylamide derivatives | Achieved good cytotoxic profiles against cancer cell lines. nih.govnih.gov | The acrylamide group can act as a covalent binder to target proteins like tubulin. nih.govnih.gov | nih.govnih.gov |
| Functionalization of polyacrylamide | Enabled trapping of biomolecules through electrostatic interactions. rsc.org | The functionalized polymer backbone presents charged groups capable of binding proteins. rsc.org | rsc.org |
Pharmacophore Identification and Rational Design Principles
The rational design of novel N-[p-(4(5)-imidazolyl)benzyl]acrylamide analogues is guided by the identification of the key structural features—the pharmacophore—required for biological activity. researchgate.net This pharmacophore model is constructed from the cumulative SAR data, outlining the essential spatial arrangement of functional groups necessary for optimal interaction with the biological target.
Based on the SAR studies, a putative pharmacophore for this class of compounds would include:
The Imidazole Ring: This feature likely serves as a hydrogen bond donor and/or acceptor, anchoring the molecule in the active site. Its aromatic character may also contribute to stacking interactions.
The Benzyl Moiety: This aromatic ring and its substituents are crucial for engaging with hydrophobic pockets in the target protein. Its size, shape, and electronic properties must be optimized for potency and selectivity.
The Acrylamide Warhead: This electrophilic group is positioned to react with a nearby nucleophilic residue, forming a covalent bond that leads to potent, often irreversible, inhibition. The linker length and flexibility between the benzyl ring and the acrylamide are critical for correct positioning.
The process of pharmacophore identification often involves computational methods alongside experimental data. mdpi.com Once a pharmacophore model is established, it serves as a template for the rational design of new molecules. For example, if a specific hydrophobic pocket is identified near the benzyl ring, new analogues can be designed with lipophilic substituents at the corresponding position to enhance binding affinity. Similarly, understanding the electronic requirements of the imidazole's interactions can guide the selection of substituents to modulate pKa and hydrogen bonding capacity. This approach moves beyond trial-and-error screening, allowing for a more focused and efficient discovery of compounds with improved therapeutic potential. researchgate.net
Advanced Research Applications of N P 4 5 Imidazolyl Benzyl Acrylamid in Materials Science and Catalysis
Incorporation into Polymeric Systems
Role as an Organic Monomer and Superpolymer Synthonnih.gov
As an organic monomer, N-[p-(4(5)-imidazolyl)benzyl]acrylamide serves as a foundational building block for the synthesis of functional polymers. The acrylamide (B121943) group provides a polymerizable vinyl unit, enabling its incorporation into polymer chains through various polymerization techniques. The imidazole-containing benzyl (B1604629) group introduces specific functionalities that can dictate the polymer's ultimate properties and applications.
However, based on currently available research, the specific role of N-[p-(4(5)-imidazolyl)benzyl]acrylamide as a "superpolymer synthon" has not been extensively documented.
Development of Functional Polymeric Materials with Tuned Characteristicsnih.govmdpi.com
The incorporation of N-[p-(4(5)-imidazolyl)benzyl]acrylamide into polymer architectures allows for the development of materials with characteristics that can be finely tuned for specific applications. The imidazole (B134444) group, in particular, offers a site for post-polymerization modification, such as alkylation, which can alter the polymer's solubility, thermal stability, and catalytic activity. By adjusting the ratio of this monomer in copolymers, researchers can control properties like hydrophilicity and the density of functional sites.
Despite this potential, specific studies detailing the systematic tuning of material characteristics based on the incorporation of N-[p-(4(5)-imidazolyl)benzyl]acrylamide are not widely available in the current body of scientific literature.
Catalytic Applications
The imidazole functionality within N-[p-(4(5)-imidazolyl)benzyl]acrylamide is central to its utility in catalysis, particularly in the development of sophisticated catalytic systems that operate in aqueous environments.
Design of Polymeric Micellar Nanocatalysts for Organic Reactions (e.g., CuAAC Click Chemistry)mdpi.com
Researchers have successfully designed and synthesized polymeric micellar nanocatalysts for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction in water, utilizing a monomer structurally related to N-[p-(4(5)-imidazolyl)benzyl]acrylamide. A random copolymer, poly(N-(2-hydroxypropyl)acrylamide)-ran-poly(N-(3-(1-benzylimidazolium-3-yl)propyl)acrylamide), was developed through post-polymerization modification. nih.govnih.govacs.orgacs.org In this system, the benzyl-imidazolium unit, derived from a precursor similar to the subject compound, acts as a ligand for copper(I) ions.
These amphiphilic copolymers self-assemble in water to form micellar nanoparticles that serve as nanoreactors. nih.govnih.gov The hydrophobic core of the micelles can concentrate the reactants, while the hydrophilic shell ensures dispersibility in the aqueous medium. The resulting polymer-supported copper catalyst, PHPAM76-ran-PILAM24(Cu(I)), demonstrated high efficiency in catalyzing the CuAAC reaction between various alkynes and benzyl azide (B81097) at room temperature. nih.govacs.org The reactions proceeded to high yields (95-99%) within 1 to 4 hours with a catalyst loading of just 1 mol % copper. nih.govnih.govacs.org
A significant advantage of this system is the minimal copper residue found in the final product (<0.06 ppm) after a simple extraction process, highlighting the catalyst's recyclability and the "green" aspect of the reaction. nih.govnih.govacs.org
Below are the results from the CuAAC reaction using the polymeric micellar nanocatalyst:
Table 1: CuAAC Click Reaction of Various Alkynes with Benzyl Azide Catalyzed by PHPAM76-ran-PILAM24(Cu(I))
| Entry | Alkyne Derivative | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | 3-Phenyl-1-propyne | 1 | >99 | 99 |
| 2 | Phenylacetylene | 4 | >99 | 98 |
| 3 | 4-Ethynylanisole | 4 | >99 | 98 |
| 4 | 4-Ethynyltoluene | 4 | >99 | 97 |
| 5 | 1-Ethynyl-4-fluorobenzene | 4 | >99 | 97 |
| 6 | 1-Heptyne | 4 | >99 | 96 |
| 7 | 1-Octyne | 4 | >99 | 95 |
Reaction conditions: Alkyne (0.16 mmol), benzyl azide (0.19 mmol), PHPAM76-ran-PILAM24(Cu(I)) (1 mol % Cu) in an aqueous system at room temperature.
Ligand Development for Metal-Catalyzed Processes in Aqueous Mediamdpi.comresearchgate.net
The imidazole group in N-[p-(4(5)-imidazolyl)benzyl]acrylamide makes it an excellent candidate for ligand development in metal-catalyzed reactions, especially in aqueous media. The nitrogen atoms in the imidazole ring can effectively coordinate with various transition metals. When polymerized, the resulting macromolecule can act as a polymeric ligand, stabilizing the metal catalyst and influencing its activity and selectivity.
The aforementioned polymeric micellar nanocatalyst is a prime example of this application. The imidazolium (B1220033) ligand, which can be formed by alkylating the imidazole group, belongs to the N-heterocyclic carbene (NHC) family of ligands, which are highly valued in organometallic chemistry for their ability to form stable complexes with metals. nih.govacs.org The polymer backbone provides a scaffold that not only supports the catalytic sites but also creates a local environment (the micelle) that can enhance reaction rates in water. This approach is a key strategy in "green chemistry," as it allows for efficient catalysis in an environmentally benign solvent. mdpi.com
Supramolecular Assembly and Material Formation
The imidazole group of N-[p-(4(5)-imidazolyl)benzyl]acrylamide contains both a hydrogen bond donor (the N-H group) and acceptor sites, making it a suitable candidate for directing supramolecular assembly through hydrogen bonding. These interactions could potentially lead to the formation of well-ordered structures like gels or films.
Design Strategies for Supramolecular Hydrogelators and Hydrogels
The rational design of supramolecular hydrogelators based on N-[p-(4(5)-imidazolyl)benzyl]acrylamide involves the strategic incorporation of molecular features that promote self-assembly in aqueous environments. The core principle lies in balancing hydrophilicity and hydrophobicity to facilitate controlled aggregation into fibrous networks that entrap water, leading to gelation.
Key design strategies focus on leveraging the inherent properties of the constituent chemical groups:
Amide Group Functionalization: The acrylamide group serves as a versatile platform for hydrogen bonding. The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This dual functionality is crucial for forming the intermolecular hydrogen bonds that drive the initial self-assembly of the gelator molecules. aston.ac.uk
Imidazole Moiety Integration: The imidazole ring is a critical component for directing the supramolecular assembly. Its aromatic nature allows for π-π stacking interactions between adjacent molecules, contributing to the stability of the resulting fibrous structures. Furthermore, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and in its protonated state, the N-H group can act as a hydrogen bond donor, adding another layer of control over the self-assembly process. acs.orgresearchgate.net
By modulating these structural elements, researchers can fine-tune the gelation properties, such as the critical gelation concentration (CGC), gel-to-sol transition temperature (Tgel), and the mechanical strength of the resulting hydrogel. For instance, modifying the substitution pattern on the benzyl or imidazole ring could alter the electronic properties and steric hindrance, thereby influencing the strength and directionality of the intermolecular interactions.
| Design Element | Function in Supramolecular Assembly | Relevant Interactions |
| Acrylamide Group | Primary site for intermolecular linkage | Hydrogen Bonding |
| Imidazole Ring | Directional control and stabilization | π-π Stacking, Hydrogen Bonding |
| Benzyl Group | Provides spacing and hydrophobic driving force | Hydrophobic Interactions |
Role of Intermolecular Interactions in Directing Supramolecular Structures
The formation of a stable, three-dimensional hydrogel network from N-[p-(4(5)-imidazolyl)benzyl]acrylamide is a direct consequence of a delicate interplay of various non-covalent intermolecular interactions. The synergy between these forces dictates the morphology and properties of the resulting supramolecular structure.
Hydrogen Bonding: This is a primary and highly directional interaction in the self-assembly process. The amide groups of the acrylamide moiety are capable of forming robust and directional hydrogen bonds. aston.ac.uk Specifically, the amide N-H can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or tapes. The imidazole ring also contributes to the hydrogen-bonding network, with its N-H group acting as a donor and the sp2-hybridized nitrogen atom as an acceptor. acs.org These multiple hydrogen bonding sites promote the formation of an extended, cross-linked network necessary for gelation.
π-π Stacking: The aromatic imidazole and benzyl rings are predisposed to engage in π-π stacking interactions. nih.govrsc.org These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are crucial for the stabilization of the self-assembled fibrillar structures. The stacking of these aromatic moieties contributes significantly to the thermodynamic stability of the hydrogel network. Studies on similar imidazole-containing systems have demonstrated that π-π stacking can lead to the formation of well-ordered, fibrous aggregates. researchgate.net
The combination of these interactions leads to a hierarchical self-assembly process. Initially, hydrogen bonding and hydrophobic interactions drive the formation of one-dimensional molecular chains. These chains then associate laterally through π-π stacking and further hydrogen bonding to form thicker fibers or ribbons. Finally, the entanglement and cross-linking of these fibers create the three-dimensional network that immobilizes the surrounding water molecules, resulting in the formation of a supramolecular hydrogel. The strength and directionality of these interactions can be influenced by external stimuli such as pH and temperature, offering the potential for creating "smart" hydrogels that respond to changes in their environment.
| Interaction Type | Contributing Molecular Moiety | Role in Supramolecular Structure |
| Hydrogen Bonding | Acrylamide (N-H, C=O), Imidazole (N-H, N) | Formation of 1D molecular chains and cross-linking |
| π-π Stacking | Imidazole Ring, Benzyl Ring | Stabilization of fibrous aggregates |
| Hydrophobic Interactions | Benzyl Group, Acrylamide Backbone | Driving force for initial self-assembly |
Future Directions and Emerging Research Avenues for N P 4 5 Imidazolyl Benzyl Acrylamid
Exploration of Multi-Targeting Molecular Architectures
The development of single molecules that can modulate multiple biological targets is a burgeoning area of drug discovery, offering the potential for enhanced efficacy and reduced development of drug resistance. The N-[p-(4(5)-imidazolyl)benzyl]acrylamide scaffold is well-suited for the design of such multi-targeting agents. The imidazole (B134444) ring, for instance, is a known pharmacophore that can interact with a variety of receptors and enzymes, while the acrylamide (B121943) group can be engineered for either covalent or non-covalent interactions with specific protein targets.
Future research could focus on creating hybrid molecules where the N-[p-(4(5)-imidazolyl)benzyl]acrylamide core is linked to other pharmacophores. This could lead to the development of dual-action inhibitors, for example, agents that simultaneously target a protein kinase and another enzyme involved in a complementary signaling pathway. The design of such molecules would involve strategic modifications to the benzyl (B1604629) and imidazole rings to optimize binding to multiple targets.
Investigation of Novel Biological Pathways and Uncharted Molecular Targets
While the full biological activity of N-[p-(4(5)-imidazolyl)benzyl]acrylamide is yet to be elucidated, its structural motifs suggest potential interactions with a range of biological pathways. Acrylamide derivatives have been investigated for their activity against various targets, including enzymes and signaling proteins. mdpi.comresearchgate.net For instance, some acrylamide analogues have been explored as inhibitors of BCR-ABL kinase, a key target in cancer therapy. researchgate.net
Future investigations should aim to screen N-[p-(4(5)-imidazolyl)benzyl]acrylamide against a broad panel of biological targets to uncover novel activities. This could involve high-throughput screening assays against various enzyme families, such as kinases, proteases, and metabolic enzymes. Furthermore, unbiased "omics" approaches, such as chemoproteomics, could be employed to identify direct protein binding partners of the compound within a cellular context, thereby revealing previously uncharted molecular targets and biological pathways. The imidazole moiety, in particular, may confer an affinity for metalloenzymes or act as a hydrogen bond donor/acceptor in protein-ligand interactions, opening up further avenues for exploration.
Advanced Computational Design and Predictive Modeling for Optimized Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For N-[p-(4(5)-imidazolyl)benzyl]acrylamide, these methods can be leveraged to design and predict the activity of optimized derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the structural requirements for potent and selective biological activity. researchgate.net
Future computational work should focus on building robust models that can predict the binding affinity and selectivity of N-[p-(4(5)-imidazolyl)benzyl]acrylamide derivatives for various biological targets. researchgate.net Docking studies can be used to visualize the binding modes of these compounds within the active sites of target proteins, guiding the rational design of modifications to enhance potency. researchgate.net Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complexes, providing a deeper understanding of the binding mechanism. These predictive models will be instrumental in prioritizing the synthesis of new analogues with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[p-(4(5)-imidazolyl)benzyl]acrylamid, and how do they influence its stability and reactivity?
- Methodological Answer : X-ray crystallography reveals bond-length variations critical to stability. For example, the C(1)-N(1) bond (1.385(4) Å) in the imidazolyl group is shorter than C(8)-N(2) (1.421(4) Å) in the p-tolyl group, indicating stronger intramolecular interactions involving imidazolyl orbitals . Steric effects from substituents (e.g., alkyl chains) can elongate bonds like C(3)-C(4) (1.364(5) Å), necessitating computational modeling (DFT) to assess strain and resonance stabilization .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Patent methodologies for structurally analogous acrylamides (e.g., coupling acryloyl chloride with amine intermediates under inert conditions) suggest using regioselective catalysts (e.g., palladium-based) and protecting-group strategies for the imidazolyl moiety . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by H/C NMR and HPLC-MS are recommended to confirm purity (>95%) .
Advanced Research Questions
Q. What intermolecular interactions drive the supramolecular assembly of this compound in solid-state structures?
- Methodological Answer : Hydrogen bonding (N(3)···H(3)-C(3), 2.51 Å) and π-π stacking (3.3477(16) Å between imidazolyl groups) form 1D chains and 2D networks . To study these, use single-crystal XRD and Hirshfeld surface analysis. For dynamic behavior, variable-temperature NMR or molecular dynamics simulations can assess interaction persistence in solution .
Q. How does the imidazolyl substituent influence the compound’s bioactivity, particularly in enzyme inhibition or receptor binding?
- Methodological Answer : Imidazolyl groups in related compounds (e.g., calcium channel antagonists) exhibit pH-dependent protonation, enabling hydrogen bonding with active-site residues . For this compound, conduct in vitro assays (e.g., fluorescence polarization for binding affinity) and molecular docking (AutoDock Vina) to map interactions with targets like kinases or GPCRs .
Q. How should researchers address contradictions in reported bond-length data for imidazolyl-containing acrylamides?
- Methodological Answer : Discrepancies (e.g., C(3)-C(4) elongation vs. literature) may arise from steric effects or crystallization conditions . Validate via comparative crystallography (synchrotron sources for high-resolution data) and computational relaxation studies (e.g., Gaussian 16 geometry optimization). Cross-reference with spectroscopic data (IR/Raman) to confirm vibrational modes .
Methodological Recommendations
- Structural Analysis : Prioritize X-ray crystallography for unambiguous bond-length/angle determination .
- Synthesis : Employ Schlenk-line techniques for air-sensitive intermediates and monitor reactions via TLC/GC-MS .
- Bioactivity Screening : Use SPR (surface plasmon resonance) for real-time binding kinetics and cellular assays (e.g., Ca flux for channel activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
